1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine

Overview

Description

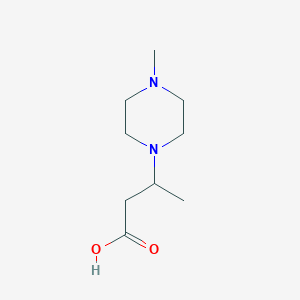

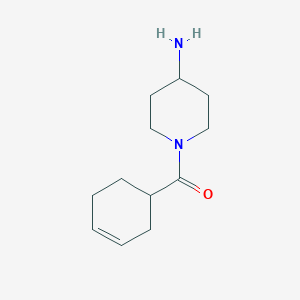

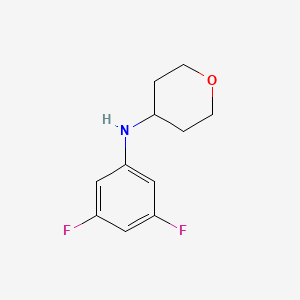

“1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” is a chemical compound with the molecular formula C12H20N2O . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine” consists of a cyclohexene ring attached to a piperidine ring via a carbonyl group . The exact mass of the molecule is 208.3 g/mol.Scientific Research Applications

Chiral Piperidines Synthesis

A significant application of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine in scientific research is its role in the synthesis of chiral piperidines. Chiral piperidines are crucial due to their prevalence in medicinal compounds. A novel approach to producing these compounds involves the catalytic, regio-, and enantio-selective δ C-H cyanation of acyclic amines, a process that incorporates a carbonyl equivalent at the δ position. This method is facilitated by a chiral copper catalyst, which both initiates and terminates intramolecular hydrogen atom transfer by an N-centered radical relay mechanism, leading to the formation of chiral piperidines with high enantioselectivity (Zhang, Zhang, & Nagib, 2019).

Tetrahydroindole Derivatives Synthesis

Another research application is in the synthesis of polysubstituted 4,5,6,7-tetrahydroindoles through a sequential substitution/ring cleavage/addition reaction. This process utilizes 1-(cyclohex-1-enyl)-piperidine and -pyrrolidine with chloropyruvates, offering a general and highly regioselective method for preparing various tetrahydroindole derivatives. The methodology is notable for its high atom efficiency, broad substrate scope, and functional group tolerance, making it an effective approach for synthesizing a diverse array of tetrahydroindoles (Mamedov et al., 2015).

Piperidines from Propargyl Amines

The compound also finds application in the synthesis of piperidines from propargyl amines and cyclopropanes. A Zn(II)-catalyzed process facilitates this synthesis, proceeding via a tandem cyclopropane ring-opening/Conia-ene cyclization. This method provides access to highly functionalized piperidines in excellent yields, showcasing a novel pathway for the synthesis of piperidines (Lebold, Leduc, & Kerr, 2009).

Analytical Characterization of Piperidine Analogues

The compound is also instrumental in the analytical characterization of novel psychoactive substances, such as PCP analogues. The synthesis and analytical characterization of substituted 1-(1-phenylcyclohexyl)piperidines and their pyrrolidine analogues provide essential data for monitoring these substances for harm reduction purposes. This research is critical for the development of strategies to address the emergence of new psychoactive substances (Wallach et al., 2014).

Safety And Hazards

properties

IUPAC Name |

(4-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-2,10-11H,3-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWMONFCSXTYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1418886.png)

![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)

![2-Phenyl-1-oxaspiro[2.6]nonane](/img/structure/B1418895.png)

![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)

![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)

![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)